molecular formula C12H17NO3S B2665132 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine CAS No. 400755-24-0

2-(3,4,5-Trimethoxy-phenyl)-thiazolidine

Cat. No. B2665132
CAS RN: 400755-24-0
M. Wt: 255.33
InChI Key: LEXJBFNIDDJHIK-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxy-phenyl)-thiazolidine, also known as TMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. TMT is a thiazolidine derivative that possesses unique properties, making it a promising candidate for further research and development.

Scientific Research Applications

1. Calcium Antagonistic Activity

Yamamoto et al. (1988) investigated benzothiazoline derivatives, noting their higher calcium antagonistic activity compared to thiazolidine derivatives. They emphasized the potent in vitro Ca2+ antagonistic activity and dual inhibition on Na+ and Ca2+ channels in rabbit hearts by one of their compounds, which contains a structure related to 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine (Yamamoto et al., 1988).

2. Antioxidant Properties

Jaishree et al. (2012) synthesized novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives, starting from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone. These compounds, closely related to 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine, showed potent antioxidant activity in vitro (Jaishree et al., 2012).

3. Anticancer Activity

Ashok and Vanaja (2016) synthesized a series of thiazolidine-2,4-diones with a 3,4,5-trimethoxy-benzylidene moiety. They evaluated these compounds for their anticancer activity against various human cancer cell lines, indicating the potential of thiazolidine derivatives in cancer therapy (Ashok & Vanaja, 2016).

4. Antimicrobial Activity

Gouda et al. (2010) reported on the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, some of which were based on 3,4,5-trimethoxy phenyl moieties similar to 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine. These compounds exhibited promising antimicrobial activities (Gouda et al., 2010).

5. Corrosion Inhibition

Yadav et al. (2015) synthesized thiazolidinedione derivatives and investigated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. The study implies that thiazolidinedione derivatives, closely related to 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine, can be effective in protecting metals against corrosion (Yadav et al., 2015).

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXJBFNIDDJHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethoxy-phenyl)-thiazolidine

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